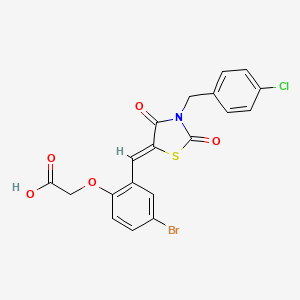
2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves multiple steps. One common method includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Substitution: The nitro group is substituted with a bromine atom using bromine in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the brominated compound with 3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidine-5-ylidene to form the desired product.
Análisis De Reacciones Químicas
2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other halogens or functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding phenoxy acids.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Bromo-2-((3-(4-chlorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid can be compared with other similar compounds, such as :
4-bromo-2-chlorobenzoic acid: Similar in structure but lacks the thiazolidine ring and phenoxy acetic acid moiety.
Phenyl boronic acid derivatives: These compounds share some structural similarities but differ in their functional groups and applications.
Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
2-[4-bromo-2-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO5S/c20-13-3-6-15(27-10-17(23)24)12(7-13)8-16-18(25)22(19(26)28-16)9-11-1-4-14(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNJSDGJHRSQFT-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















